2-[(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a benzylidene moiety. Its molecular formula is C26H21ClN2O4S, and it has a molecular weight of approximately 492.97 g/mol .
Preparation Methods
The synthesis of 2-[(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzyl alcohol with benzaldehyde to form the benzylidene intermediate. This intermediate is then reacted with thiazolidinone under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
2-[(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide include:
2-[(5Z)-5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid: This compound has a similar thiazolidinone structure but differs in the substituents attached to the benzylidene moiety.
2-[(5Z)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide: This compound is closely related but has a different substitution pattern on the phenyl ring.
Properties
IUPAC Name |
2-[(5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4S/c1-17-5-4-7-21(13-17)28-24(30)15-29-25(31)23(34-26(29)32)14-19-6-2-3-8-22(19)33-16-18-9-11-20(27)12-10-18/h2-14H,15-16H2,1H3,(H,28,30)/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSLDPCYSYXFRZ-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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